molecular formula C23H23ClN4O4S B2669686 N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113123-67-3

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2669686
CAS No.: 1113123-67-3
M. Wt: 486.97
InChI Key: IBRCIFJJXQXQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative characterized by a sulfanyl-linked acetamide moiety and a substituted phenyl group. Its molecular architecture integrates multiple functional groups, including a 5-chloro-2-methoxyphenyl substituent, a 3-ethyl-8-methoxy-5-methyl-pyrimido[5,4-b]indole core, and a thioether bridge.

The compound is synthesized via multi-step reactions requiring precise control of conditions (e.g., temperature, pH) and reagents compatible with its reactive groups. Analytical validation typically employs NMR, IR spectroscopy, and HPLC to confirm purity and structural integrity .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-5-28-22(30)21-20(15-11-14(31-3)7-8-17(15)27(21)2)26-23(28)33-12-19(29)25-16-10-13(24)6-9-18(16)32-4/h6-11H,5,12H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRCIFJJXQXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis The process may start with the preparation of the chloro-methoxyphenyl precursor, followed by the construction of the pyrimidoindole core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, pyrimidoindole derivatives have been shown to inhibit cancer cell proliferation in various models. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and growth inhibition .

Antibacterial and Antifungal Properties

Compounds derived from pyrimidines and indoles often display antibacterial and antifungal activities. The presence of the sulfanyl group in this compound potentially enhances its interaction with bacterial cell membranes or fungal cell walls, leading to increased efficacy against pathogenic microorganisms .

Anti-inflammatory Effects

Similar derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in managing conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidoindole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The lead compound showed an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeModel OrganismIC50/Effective ConcentrationReference
AnticancerMCF70.46 µM
AnticancerHCT1160.39 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL
Anti-inflammatoryVarious modelsVaries

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrimidoindole Derivatives with Modified Aromatic Substituents

  • N-(2-chloro-4-fluorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (C₂₂H₂₁ClFN₄O₃S): Differs in the phenyl substituent (2-chloro-4-fluorophenyl vs. 5-chloro-2-methoxyphenyl).
  • N-(3-chloro-4-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide :
    • Substitutes the ethyl group with a dimethyl configuration on the pyrimidoindole core, reducing steric hindrance and altering pharmacokinetics .

Simplified Core Structures

  • N-(5-chloro-2-methoxyphenyl)acetamide :
    • Lacks the pyrimidoindole-sulfanyl moiety, resulting in diminished bioactivity due to the absence of the heterocyclic core .
  • 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide :
    • Omits the 5-chloro-2-methoxyphenyl group, reducing specificity for hydrophobic binding pockets in biological targets .

Functional Group Variations

Sulfanyl-Linked Derivatives

  • 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 888459-32-3):
    • Replaces the 5-chloro-2-methoxyphenyl group with a 3-methylphenyl substituent.
    • Molecular Weight: 392.5 g/mol vs. original compound’s 496.0 g/mol (estimated).
    • The methyl group may enhance metabolic stability but reduce halogen-mediated interactions .

Heterocyclic Core Modifications

  • N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide: Replaces pyrimidoindole with a thienopyrimidine core. Exhibits anticancer activity but lower solubility due to the hydroxy group .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
Target Compound C₂₃H₂₃ClN₄O₄S ~496.0 5-chloro-2-methoxyphenyl, 3-ethyl-8-methoxy Broad-spectrum enzyme inhibition
N-(2-chloro-4-fluorophenyl)-...acetamide C₂₂H₂₁ClFN₄O₃S 475.9 2-chloro-4-fluorophenyl Enhanced membrane permeability
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide C₂₁H₂₀N₄O₂S 392.5 3-methylphenyl Improved metabolic stability
N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide C₁₇H₁₅ClN₄O₃S₂ 422.9 Thienopyrimidine core, hydroxy groups Anticancer activity

Research Findings and Implications

  • Bioactivity : The target compound’s 5-chloro-2-methoxyphenyl group enhances hydrophobic interactions with enzyme active sites, while the ethyl and methoxy groups on the pyrimidoindole core optimize steric and electronic compatibility .
  • Solubility and Stability : Compared to analogues with hydroxy or fluorophenyl groups, the methoxy substituents in the target compound improve solubility in polar solvents without compromising metabolic stability .
  • Selectivity : Structural analogs with simplified cores (e.g., lacking pyrimidoindole) show reduced selectivity in kinase inhibition assays, underscoring the importance of the heterocyclic scaffold .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that combines a chloro-substituted methoxyphenyl group with a pyrimidoindole moiety linked via a sulfanyl group. The chemical formula can be represented as follows:

C19H20ClN3O3S\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3\text{S}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF71.88Induction of apoptosis and cell cycle arrest
A54926Inhibition of tubulin polymerization
HepG20.71Targeting Aurora-A kinase
HCT1160.39Cyclin-dependent kinase 2 (CDK2) inhibition

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle disruption, making it a promising candidate for further development in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .
  • Apoptosis Induction : It triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
  • Inhibition of Kinases : The compound acts as an inhibitor for critical kinases involved in cell proliferation and survival, such as CDK2 and Aurora-A .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 1.88 µM), with subsequent analysis revealing activation of apoptotic pathways .
  • A549 Lung Cancer Model : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 26 µM, indicating substantial cytotoxicity and potential for therapeutic use against lung cancer .
  • HepG2 Liver Cancer : The compound showed potent activity against HepG2 cells with an IC50 value of 0.71 µM, suggesting its role in liver cancer therapy through targeted inhibition of specific kinases .

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including condensation of pyrimido[5,4-b]indole precursors with thiol-containing intermediates and subsequent acetamide coupling. Key steps include:

  • Nucleophilic substitution : The sulfanyl group is introduced via reaction of a pyrimidoindole bromide with a thiolacetate intermediate under basic conditions (e.g., NaOH in DMF) .
  • Purification : High-performance liquid chromatography (HPLC) is critical to isolate the final product, with mobile-phase optimization (e.g., acetonitrile/water gradients) to resolve structurally similar byproducts .
  • Yield optimization : Catalysts like DMAP (4-dimethylaminopyridine) improve coupling efficiency during acetamide formation, while temperature control (60–80°C) minimizes decomposition .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy, chloro, and ethyl groups) and confirm the pyrimidoindole core. Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₃ClN₄O₃S) and detects trace impurities .
  • HPLC-DAD : UV absorption profiles (e.g., λmax ~280 nm for the indole moiety) ensure >95% purity .

Q. What are the compound’s solubility and stability profiles under different experimental conditions?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–20 mg/mL). Co-solvents like PEG-400 enhance solubility for in vitro assays .
  • Stability : Degradation occurs under strong acidic/basic conditions (pH <3 or >10), with a half-life of <24 hours. Storage at -20°C in inert atmospheres (N₂) preserves stability for >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions or target specificity. Methodological strategies include:

  • Dose-response validation : Use standardized concentrations (e.g., 1–100 µM) and replicate assays (n ≥3) to confirm IC₅₀ values .
  • Off-target screening : Employ kinome-wide profiling or proteomic pull-down assays to identify unintended interactions with non-target enzymes .
  • Metabolic stability testing : Liver microsome assays (e.g., human/rat) assess whether rapid metabolism reduces apparent activity in certain models .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

A multi-modal approach is essential:

  • Kinase inhibition assays : Prioritize kinases with structural homology to the pyrimidoindole core (e.g., CDKs, Aurora kinases) using ATP-competitive binding assays .
  • Cellular thermal shift assays (CETSA) : Identify target engagement by monitoring protein stabilization upon compound binding .
  • Transcriptomic profiling : RNA-seq can reveal downstream pathway modulation (e.g., apoptosis, cell cycle arrest) in treated cell lines .

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve potency?

Focus on modifying three regions of the molecule:

  • Pyrimidoindole core : Replace the 8-methoxy group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
  • Sulfanyl linker : Substitute sulfur with selenium to improve redox stability without sacrificing hydrophobicity .
  • Acetamide tail : Introduce heterocyclic rings (e.g., piperazine) to boost solubility and pharmacokinetic properties . Example SAR Table :
DerivativeModificationIC₅₀ (µM)Solubility (µg/mL)
ParentNone5.215
Derivative A8-CF₃1.812
Derivative BS→Se3.518

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization hurdles stem from conformational flexibility. Solutions include:

  • Co-crystallization : Add a fragment inhibitor (e.g., ATP analog) to stabilize the active-site conformation .
  • Cryo-techniques : Use liquid nitrogen to flash-freeze crystals grown in high-viscosity solvents (e.g., 2-methyl-2,4-pentanediol) .
  • Synchrotron radiation : High-intensity X-rays resolve weak diffraction patterns from small or imperfect crystals .

Methodological Notes

  • Critical citations : –4, 7–8, and 12 provide foundational synthetic and analytical protocols.
  • Advanced tools : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are recommended for virtual SAR exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.